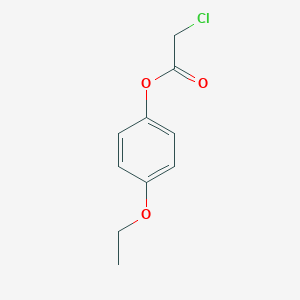

4-Ethoxyphenyl chloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxyphenyl chloroacetate is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.646 . It is used for research purposes .

Synthesis Analysis

There are several papers discussing the synthesis of compounds related to 4-Ethoxyphenyl chloroacetate. For instance, one paper discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another paper discusses the synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones .Physical And Chemical Properties Analysis

4-Ethoxyphenyl chloroacetate has a molecular weight of 214.646 . More detailed physical and chemical properties may be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

4-Ethoxyphenyl chloroacetate can be used in the synthesis of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives, which can be synthesized using 4-Ethoxyphenyl chloroacetate, are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biologically Active Compounds

Thiophene-based analogs, synthesized using 4-Ethoxyphenyl chloroacetate, are a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Ionomer-based Polyurethanes

4-Ethoxyphenyl chloroacetate can be used in the synthesis of ionomer-based polyurethanes . These polymers possess ionic groups on the polymer backbone and are used in a tremendous number of applications such as in membranes or batteries .

Optical Recording Materials

Di(4-ethoxyphenyl)dibenzofulvene, a compound related to 4-Ethoxyphenyl chloroacetate, has been investigated for its potential application as optical recording materials . The emission of this compound can be switched among four different colors through modulation of its molecular packing patterns .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Ethoxyphenyl chloroacetate is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 .

Mode of Action

4-Ethoxyphenyl chloroacetate interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding event leads to a conformational switch that disrupts the SLC15A4-TASL adapter module . As a result, the effector protein TASL undergoes proteostatic regulation, leading to its degradation . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .

Biochemical Pathways

The compound’s action primarily affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it prevents the activation of IRF5, thereby inhibiting the pathway and its downstream proinflammatory responses .

Pharmacokinetics

It’s worth noting that similar compounds undergo extensive metabolism, involving oxidation, deethylation, and conjugation reactions at multiple sites .

Result of Action

The primary result of 4-Ethoxyphenyl chloroacetate’s action is the prevention of proinflammatory responses . By disrupting the SLC15A4-TASL adapter module and inhibiting the TLR7/8-IRF5 signaling pathway, it can potentially mitigate conditions associated with inflammation .

Propiedades

IUPAC Name |

(4-ethoxyphenyl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPIUMBDOFCBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427888 |

Source

|

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxyphenyl chloroacetate | |

CAS RN |

119929-85-0 |

Source

|

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)